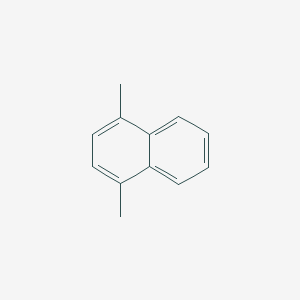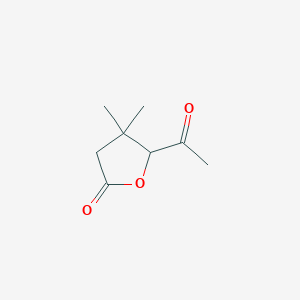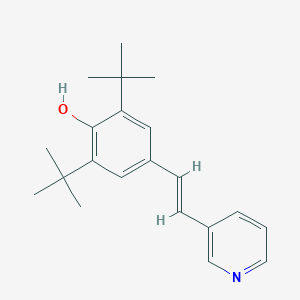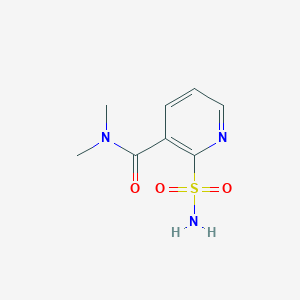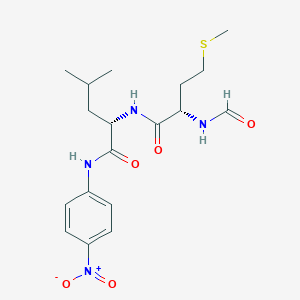
For-Met-Leu-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The peptide "For-Met-Leu-pNA" is presumably a derivative involved in biochemical studies, particularly those focusing on enzymatic specificity, peptide synthesis, and molecular interaction studies. Its design likely aims to serve as a substrate or inhibitor in assays examining the specificity and mechanism of enzymes such as aminoacyl-tRNA synthetases or peptidases.
Synthesis Analysis
Peptides similar to "For-Met-Leu-pNA" are typically synthesized through enzymatic methods, utilizing enzymes like aminoacyl-tRNA synthetases in low-water content systems or by solid-phase peptide synthesis techniques. For instance, enzymatic synthesis approaches have successfully produced peptides like Leu- and Met-enkephalin derivatives, demonstrating the potential for creating complex peptides with high purity and yield (Clapés et al., 1995; Kullmann, 1979).
Molecular Structure Analysis
The molecular structure of peptides and their interactions with enzymes such as aminoacyl-tRNA synthetases have been elucidated through crystallographic studies. For example, the crystal structures of editing domains from enzymes like leucyl-tRNA synthetase reveal how these enzymes recognize and bind specific amino acids, ensuring the high fidelity of protein synthesis by correcting mischarged tRNAs (Liu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving peptides and their enzymatic synthesis or degradation are intricate, with specificity being crucial for biological function. Studies on methionyl-tRNA synthetase and related enzymes demonstrate the precise mechanisms these enzymes use to recognize and catalyze the attachment of specific amino acids to tRNA, highlighting the chemical specificity and reaction mechanisms that would be relevant to understanding "For-Met-Leu-pNA" interactions (Bruton & Hartley, 1970).
Physical Properties Analysis
Physical properties such as solubility, stability, and molecular conformation are pivotal for the biological activity of peptides. Crystallographic studies provide insights into the physical conformation of peptides and their complexes, revealing how structural features like beta-sheets and peptide chain pleating contribute to their function and interaction with biological molecules (Griffin et al., 1986).
Chemical Properties Analysis
The chemical properties of peptides, including reactivity, enzymatic compatibility, and interaction with other molecules, are essential for their biological roles. Studies have shown how specific amino acids in enzymes are crucial for amino acid discrimination, impacting cell viability and enzyme function, which would be relevant for understanding the interactions and stability of "For-Met-Leu-pNA" in biological systems (Xu et al., 2004).
Aplicaciones Científicas De Investigación
1. Application in Rapid Detection of Foodborne Pathogens
- Summary of the Application : PNAs are DNA/RNA analogs that have taken the place of DNA probes in many studies due to their significant stability with complementary oligonucleotides. They have been extensively used in the rapid detection of microorganisms such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .
- Methods of Application : The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are introduced in this review .
- Results or Outcomes : The application progress of PNA probes in the rapid detection of foodborne pathogens is summarized .
2. Antimicrobial Applications
- Summary of the Application : PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
- Methods of Application : To overcome the poor membrane permeability of PNA, PNA conjugates with different molecules have been developed. This includes covalently linked conjugates of PNA with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules .
- Results or Outcomes : These conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .
Safety And Hazards
For-Met-Leu-pNA should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. It’s also important to avoid the formation of dust and aerosols .
Relevant Papers The paper “Uses of human peptide deformylase” discusses the use of For-Met-Leu-pNA in deformylase assays . Another paper, “Extracellular proteolytic activation of Pseudomonas aeruginosa aminopeptidase (PaAP) and insight into the role of its non-catalytic N-terminal domain”, provides insights into the role of For-Met-Leu-pNA in the study of protein interactions .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAYZXZOMUBJX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
For-Met-Leu-pNA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

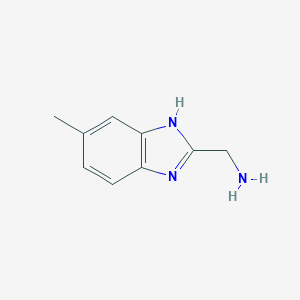
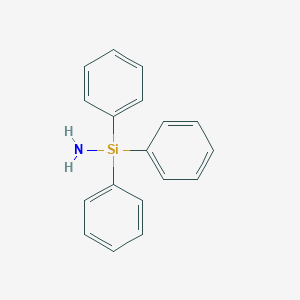
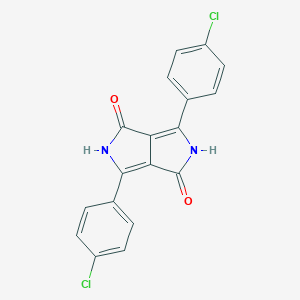
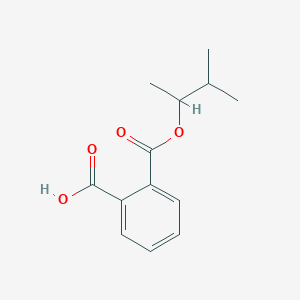
![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
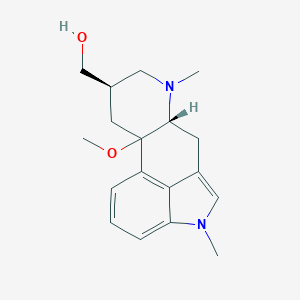
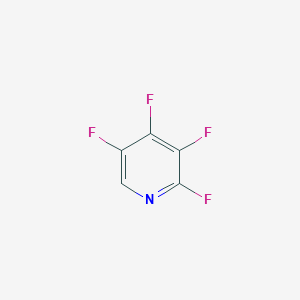
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
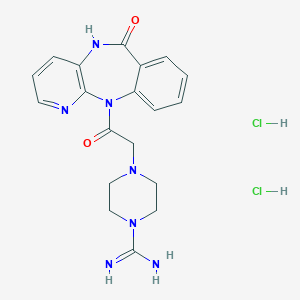
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
